4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine
Description
4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4 and a 2-(1H-1,2,4-triazol-1-yl)ethyl chain at position 1. Its structure combines pyrazole and triazole moieties, which are common in pharmaceuticals and agrochemicals due to their hydrogen-bonding capabilities and metabolic stability.
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-methyl-1-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-7-4-13(12-8(7)9)2-3-14-6-10-5-11-14/h4-6H,2-3H2,1H3,(H2,9,12) |
InChI Key |
CUDSOUMXSMPSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCN2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 2-bromoethyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole or pyrazole derivatives .
Scientific Research Applications
4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Pharmaceuticals: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors involved in cancer cell proliferation. The compound’s triazole and pyrazole rings can form hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural differences and inferred properties of the target compound compared to analogs from the evidence:
Key Observations:
- Triazole vs. However, pyridine-containing analogs () likely exhibit better aqueous solubility due to the polar aromatic nitrogen.
- Substituent Effects: The nitro group in ’s compound increases electrophilicity but may raise toxicity risks, whereas the methyl group in the target compound offers steric stabilization without reactive liabilities.
- Linker Flexibility: The ethyl chain in the target compound balances lipophilicity and flexibility, contrasting with rigid pyrazolo-pyrimidine scaffolds (), which may restrict conformational adaptability in biological targets.
Biological Activity
4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 192.22 g/mol. The compound features a pyrazole ring substituted with a methyl group and a triazole moiety, which are known to enhance biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylpyrazole with appropriate triazole derivatives. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the pyrazole and triazole scaffolds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and L. monocytogenes .
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- Cytotoxicity Studies : In vitro tests indicated that derivatives of this compound can inhibit cancer cell proliferation. The IC50 values against several cancer cell lines were assessed, revealing promising results compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methyl Substitution : The presence of the methyl group on the pyrazole ring enhances lipophilicity and may improve cellular uptake.
- Triazole Moiety : The triazole ring contributes to the compound's ability to interact with biological targets, potentially affecting enzyme inhibition or receptor binding .
Case Studies
Several case studies have been published focusing on the biological evaluation of related compounds:
- Antiviral Properties : A study explored the antiviral efficacy of triazole derivatives against hepatitis C virus (HCV), highlighting similar structural motifs as potential leads for drug development .
- Anticonvulsant Activity : Another investigation reported the anticonvulsant effects of related pyrazole compounds in animal models, suggesting a broader therapeutic scope for this class of compounds .
Q & A
[Basic] What synthetic methodologies are commonly employed to prepare 4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine?
Answer:
The compound is synthesized via cyclocondensation reactions. A key approach involves reacting hydrazine derivatives with nitrile-containing precursors in alcoholic solvents. For example:
- Hydrazinium salt reactions : Hydrazine salts (e.g., hydrazinium chloride) are reacted with 3-aryl-2-(aminomethylen)propannitrile derivatives in methanol or ethanol under reflux conditions, yielding pyrazole-3-amine cores .
- Copper-catalyzed coupling : Copper(I) bromide can facilitate cross-coupling reactions, as demonstrated in the synthesis of structurally similar pyrazol-4-amine derivatives using cyclopropanamine and iodopyrazole intermediates .
[Advanced] How can reaction parameters (e.g., catalyst, solvent) be optimized to improve synthetic yields?
Answer:
Optimization requires systematic variation of:
- Catalysts : Copper(I) bromide (0.05–0.1 eq.) enhances coupling efficiency in alkylation steps, as shown in the synthesis of N-cyclopropyl analogs (17.9% yield without optimization) .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of intermediates, while alcohols (e.g., ethanol) are ideal for cyclocondensation .
- Temperature : Controlled heating (35–80°C) balances reaction kinetics and side-product formation. For example, prolonged stirring at 35°C improved intermediate purity in a copper-catalyzed synthesis .
[Basic] What analytical techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6, CDCl3) confirm proton environments and carbon frameworks. For instance, δ 2.12 ppm (singlet) corresponds to the methyl group in pyrazole rings .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., ESI m/z 215 [M+H]+ for a related compound ).
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks, as demonstrated for triazole-amine analogs .
[Advanced] How do tautomeric equilibria in the triazole ring affect biological activity and analytical interpretation?
Answer:
The 1,2,4-triazole moiety exhibits tautomerism (e.g., 3- vs. 5-amino tautomers), influencing:
- Bioactivity : Tautomers may bind differently to targets (e.g., anxiolytic vs. anticonvulsant effects noted in triazole-containing analogs ).
- Analytical challenges : Tautomeric equilibria complicate NMR interpretation. X-ray diffraction (e.g., planar triazole rings with dihedral angles <3° ) or computational modeling (DFT) can clarify dominant forms .
[Basic] What in vitro assays are recommended for preliminary pharmacological evaluation?
Answer:
- Antibacterial screening : Agar diffusion assays against Gram-positive/negative strains, as applied to pyrazole-3-amine derivatives .
- Cytotoxicity testing : MTT assays using mammalian cell lines (e.g., IC50 determination for triazole analogs ).
- Receptor binding : Radioligand displacement assays for GABA-A or serotonin receptors, given the anxiolytic potential of related compounds .
[Advanced] How can discrepancies between computational predictions and experimental reactivity data be resolved?
Answer:
- DFT validation : Compare calculated (e.g., bond angles, charge distribution) and experimental (X-ray) structural data to refine computational models .
- Kinetic studies : Monitor reaction intermediates via LC-MS or in situ IR to identify unaccounted pathways (e.g., side reactions in copper-catalyzed couplings ).
[Advanced] What structural modifications enhance pharmacokinetic properties (e.g., bioavailability)?
Answer:
- Alkyl chain variation : Introducing methyl or ethyl groups at the pyrazole N1-position improves metabolic stability (e.g., tert-butyl groups reduced hepatic clearance in triazole analogs ).
- Bioisosteric replacement : Substituting triazole with imidazole or pyridine alters logP and solubility, as explored in quinazoline derivatives .
[Basic] What safety protocols are essential during synthesis and handling?
Answer:
- Waste management : Segregate halogenated byproducts (e.g., from iodopyrazole precursors) and dispose via certified waste treatment facilities .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods when handling hydrazine derivatives or copper catalysts .
[Advanced] How can chemometric tools analyze structure-activity relationships (SAR) in derivatives?
Answer:
- QSAR modeling : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
- Cluster analysis : Group compounds by substituent patterns (e.g., aryl vs. hetaryl at the 4-position) to identify activity trends .
[Advanced] What crystallization strategies yield high-quality crystals for X-ray studies?
Answer:
- Solvent selection : Slow evaporation from ethanol/water mixtures (1:1 v/v) promotes nucleation, as used for triazole-amine co-crystals .
- Temperature gradients : Gradual cooling (0.5°C/min) from saturated solutions reduces lattice defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
